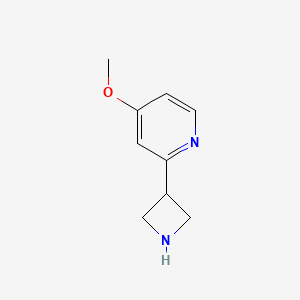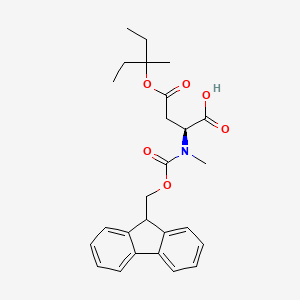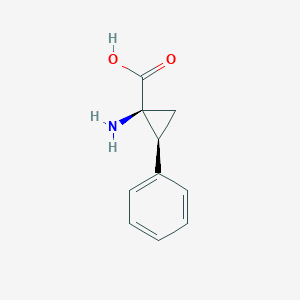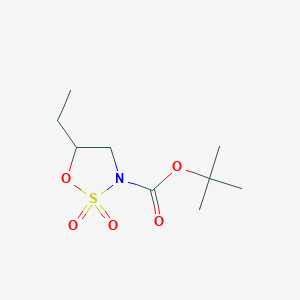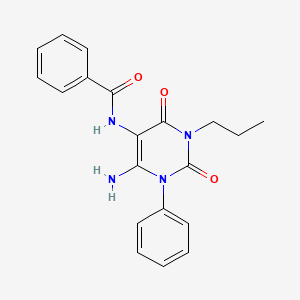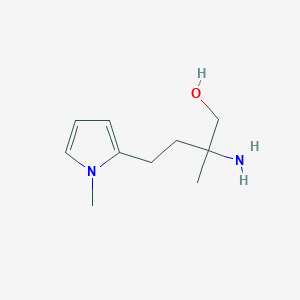
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol is an organic compound with the molecular formula C10H18N2O. This compound features a unique structure that includes both an amino group and a pyrrole ring, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide, which is then hydrolyzed to yield the desired product . This method is advantageous due to its relatively simple steps and high product purity.
Industrial Production Methods
For industrial production, the process typically involves the hydrogenation of 2-aminoisobutyric acid or its esters. This method is favored for its efficiency and scalability, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1-Butanol, 2-amino-: Another similar compound, but with different functional groups and reactivity.
Uniqueness
The presence of both an amino group and a pyrrole ring in 2-Amino-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)butan-1-ol makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-amino-2-methyl-4-(1-methylpyrrol-2-yl)butan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(11,8-13)6-5-9-4-3-7-12(9)2/h3-4,7,13H,5-6,8,11H2,1-2H3 |
Clé InChI |
MGKHZGPSGAFREA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CN1C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


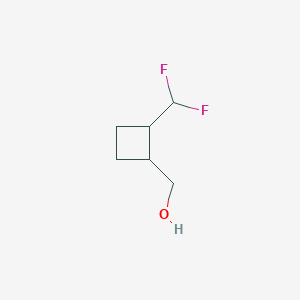
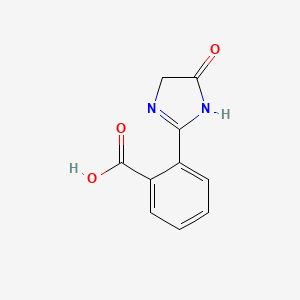
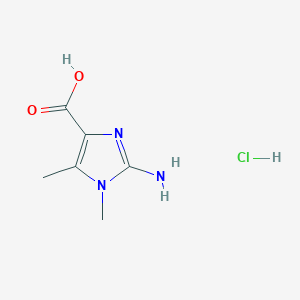
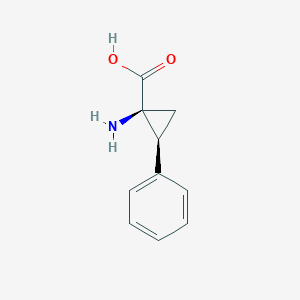
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
